Barium glucose 6-phosphate

Übersicht

Beschreibung

Barium glucose 6-phosphate is a compound formed by the combination of barium ions and glucose 6-phosphate. Glucose 6-phosphate is a glucose sugar phosphorylated at the hydroxy group on carbon 6, which is a common intermediate in cellular metabolism, particularly in glycolysis and the pentose phosphate pathway . The addition of barium ions to glucose 6-phosphate forms a crystalline salt that has unique properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of barium glucose 6-phosphate typically involves the phosphorylation of glucose using polyphosphoric acid, followed by the addition of barium ions to form the crystalline salt. One method involves dissolving glucose in polyphosphoric acid and then adding barium chloride to precipitate this compound . The reaction conditions usually require maintaining a low temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where glucose is phosphorylated using hexokinase or glucokinase, followed by the addition of barium ions. This method ensures high purity and yield of the compound .

Analyse Chemischer Reaktionen

Glycolysis Entry

G6P isomerizes to fructose 6-phosphate (F6P) via phosphoglucose isomerase:

Pentose Phosphate Pathway

G6P is oxidized to 6-phosphogluconolactone by glucose 6-phosphate dehydrogenase (G6PDH):

Acid/Base Hydrolysis

G6P undergoes hydrolysis under acidic or alkaline conditions:

-

Barium interaction : Hydrolysis releases inorganic phosphate (P), which precipitates as barium phosphate () .

Thermal and Light Sensitivity

SERCA ATPase Inhibition

G6P reduces calcium accumulation in endoplasmic reticulum (ER) microsomes by inhibiting sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA):

Substrate in Cellulase Systems

Barium G6P is produced from cellulose in a one-pot reaction:

| Parameter | Value |

|---|---|

| Cellulose conversion | 77% after 6 h |

| Final G6P concentration | 17.7 mM |

| Optimal pH | 7.5 |

Phosphate Quantification

Free phosphate from G6P hydrolysis is measured via molybdate assays:

Chromatography

-

HPAEC-PAD : High-performance anion-exchange chromatography quantifies G6P and glucose in enzymatic systems .

Hexose Phosphate Specificity

G6P uniquely inhibits SERCA, unlike glucose 1-phosphate or fructose 6-phosphate :

| Compound | SERCA Inhibition | P Release Reduction |

|---|---|---|

| G6P | Yes (10 mM) | 60% |

| Glucose 1-phosphate | No | <5% |

| Fructose 6-phosphate | No | <5% |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Barium glucose 6-phosphate is utilized as a reagent in several biochemical assays aimed at understanding glucose metabolism. It serves as a model compound for studying enzyme kinetics and metabolic pathways.

- Enzymatic Assays : The compound is employed in assays to investigate the activity of enzymes such as glucose-6-phosphate dehydrogenase (G6PD), which plays a crucial role in the pentose phosphate pathway. This pathway is essential for cellular respiration and energy production.

- Oxidation and Reduction Reactions : this compound can undergo oxidation to form gluconate derivatives or reduction to yield sorbitol derivatives. These reactions are significant for exploring metabolic processes and developing biochemical applications in research.

Biological Research

In biological research, this compound serves as a vital tool for studying cellular glucose uptake and phosphorylation mechanisms.

- Cellular Metabolism Studies : Researchers use this compound to analyze how cells utilize glucose through various metabolic pathways, including glycolysis and the pentose phosphate pathway. This understanding is critical for developing treatments for metabolic disorders .

- Model for G6PD Deficiency : The compound has been investigated for its potential role in diagnosing glucose-6-phosphate dehydrogenase deficiency. This hereditary condition affects red blood cell function and can lead to hemolytic anemia. Studies have shown that this compound can help elucidate the biochemical mechanisms underlying this deficiency .

Medical Applications

This compound's applications extend into medical research, particularly concerning metabolic disorders.

- Diagnostic Tool : It is being explored as a diagnostic agent for conditions related to G6PD deficiency. Understanding how this compound interacts with cellular pathways may lead to improved diagnostic methods and treatments .

- Therapeutic Potential : The compound's role in metabolic pathways positions it as a candidate for therapeutic interventions in diseases associated with glucose metabolism abnormalities .

Industrial Applications

In the industrial sector, this compound is utilized in biotechnological applications.

- Biofuel Production : The compound's involvement in the pentose phosphate pathway makes it relevant for biofuel production processes, where efficient glucose metabolism is crucial.

- Biocatalysts : Its stability and reactivity enhance its utility in developing biocatalysts for various industrial processes, contributing to more sustainable practices in chemical manufacturing.

Case Studies

- G6PD Deficiency Research : A study highlighted the importance of G6PD in protecting against oxidative stress. Researchers utilized this compound to understand its role in metabolic pathways affected by G6PD deficiency, demonstrating increased oxidative DNA damage in deficient models .

- Enzymatic Activity Assessment : Another investigation focused on assessing the kinetics of glucose-6-phosphate exchange catalyzed by G6PD using this compound as a substrate. Results indicated significant insights into enzyme activity under varying conditions, contributing to the broader understanding of metabolic regulation .

Wirkmechanismus

The mechanism of action of barium glucose 6-phosphate involves its role as an intermediate in glucose metabolism. It is phosphorylated by hexokinase or glucokinase to form glucose 6-phosphate, which then enters various metabolic pathways such as glycolysis and the pentose phosphate pathway . The barium ions stabilize the phosphate group, enhancing its reactivity and facilitating its role in enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glucose 6-phosphate: The parent compound without barium ions, involved in similar metabolic pathways.

Barium gluconate: Formed by the oxidation of barium glucose 6-phosphate, used in similar biochemical applications.

Barium sorbitol phosphate: A reduced form of this compound, with applications in different metabolic studies.

Uniqueness

This compound is unique due to the presence of barium ions, which enhance the stability and reactivity of the phosphate group. This makes it particularly useful in enzymatic assays and industrial applications where high stability and reactivity are required .

Biologische Aktivität

Barium glucose 6-phosphate (Ba-G6P) is a compound that has garnered attention for its biological activities, particularly in relation to glucose metabolism and enzyme interactions. This article explores the biological activity of Ba-G6P, emphasizing its biochemical properties, effects on enzymes, and potential applications in research and medicine.

This compound is a salt derived from glucose 6-phosphate (G6P), a crucial intermediate in carbohydrate metabolism. G6P plays a significant role in various metabolic pathways, including glycolysis and the pentose phosphate pathway. The introduction of barium ions can influence the stability and reactivity of G6P, potentially altering its biological functions.

2.1 Glucose-6-Phosphate Dehydrogenase (G6PD)

G6PD is an essential enzyme that catalyzes the conversion of G6P to 6-phosphogluconate, producing NADPH in the process. Studies have shown that Ba-G6P can affect the kinetic properties of G6PD, impacting its activity under various pH conditions:

- Optimal pH : The enzyme activity peaks around pH 7.87, with significant declines at both lower and higher pH levels .

- Metal Ion Effects : The presence of barium ions can modulate enzyme kinetics, with studies indicating that G6PD activity varies significantly with different metal ions, including zinc and cadmium .

2.2 Glucose-6-Phosphatase Activity

Research indicates that Ba-G6P influences glucose-6-phosphatase activity, which is critical for maintaining blood glucose levels. The exchange activity of glucose-6-P was assessed using both intact and disrupted liver microsomes:

- Kinetic Constants : The maximal rates of exchange were found to be greater than those for hydrolysis, suggesting that the hydrolysis of the phosphoryl-enzyme is a rate-limiting step .

- pH Profiles : Activity-pH profiles showed that Ba-G6P maintains activity across a broad pH range, with optimal performance near neutrality (pH 6) .

3. Biological Implications

The biological implications of Ba-G6P are significant in various contexts:

3.1 Metabolic Disorders

Ba-G6P may have therapeutic potential in metabolic disorders linked to G6PD deficiency. This condition can lead to oxidative stress and hemolytic anemia; thus, compounds that enhance G6PD activity could provide protective effects against oxidative damage .

3.2 Cancer Research

The role of G6PD in cancer metabolism highlights Ba-G6P's potential as a biomarker for cancer progression. Elevated G6PD activity has been associated with increased NADPH production, which supports cellular proliferation and survival under oxidative stress conditions .

4. Case Studies

Several studies have explored the effects of Ba-G6P on biological systems:

- Study on Fish Models : In yellow catfish (Pelteobagrus fulvidraco), Ba-G6P was shown to influence G6PD activity under oxidative stress conditions, suggesting its utility as a biomarker for pollution-induced carcinogenesis .

- Neuroprotective Effects : In animal models, G6PD has been implicated in protecting against neurodegenerative diseases by mitigating oxidative DNA damage .

5. Summary of Findings

| Property | Observation |

|---|---|

| Optimal pH | Activity peaks at pH 7.87 |

| Enzyme Interaction | Modulates G6PD kinetics; influences hydrolysis |

| Therapeutic Potential | May aid in managing metabolic disorders |

| Application in Cancer | Potential biomarker for cancer progression |

Eigenschaften

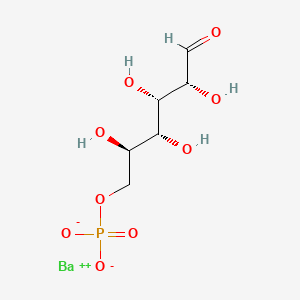

IUPAC Name |

barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWDCDDLVOHIBC-BTVCFUMJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601340382 | |

| Record name | Barium glucose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601340382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-16-7 | |

| Record name | Barium glucose 6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 6-(dihydrogen phosphate), barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium glucose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601340382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucose, 6-(dihydrogen phosphate), barium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM GLUCOSE 6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC62OE9M91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.